molecular formula C8H11ClN2OS B14913991 n-(Tert-butyl)-4-chlorothiazole-5-carboxamide

n-(Tert-butyl)-4-chlorothiazole-5-carboxamide

Cat. No.: B14913991
M. Wt: 218.70 g/mol
InChI Key: WZCJMLAHLWYGEB-UHFFFAOYSA-N
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Description

n-(Tert-butyl)-4-chlorothiazole-5-carboxamide is a high-purity chemical compound offered with a documented purity of 98% and is exclusively for Research Use Only . This specialized carboxamide derivative is characterized by its molecular formula and specific structural features, including a chloro-substituted thiazole ring and a tert-butyl carboxamide group, which are represented by the canonical SMILES string CC(C)(C)NC(=O)C1=C(Cl)N=CS1 . With a molecular weight of approximately 218.70 g/mol, it serves as a versatile and valuable synthetic intermediate or building block in medicinal chemistry and drug discovery research . Researchers utilize this compound to develop novel molecules, particularly in the synthesis of more complex pharmacologically active agents. The structure of the compound, featuring both hydrogen bond donor and acceptor sites, contributes to its potential interactions in biological systems . Proper handling procedures are required as this compound may cause skin and eye irritation and may be harmful if swallowed or cause respiratory irritation . Always refer to the Safety Data Sheet (SDS) and adhere to all stated hazard and precautionary statements, which include using personal protective equipment and working in a well-ventilated area . It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other personal applications.

Properties

Molecular Formula

C8H11ClN2OS

Molecular Weight

218.70 g/mol

IUPAC Name

N-tert-butyl-4-chloro-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C8H11ClN2OS/c1-8(2,3)11-7(12)5-6(9)10-4-13-5/h4H,1-3H3,(H,11,12)

InChI Key

WZCJMLAHLWYGEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=C(N=CS1)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-(Tert-butyl)-4-chlorothiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives.

Scientific Research Applications

N-(Tert-butyl)-4-chlorothiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Tert-butyl)-4-chlorothiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and chlorine atom play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Electronic Properties

Thiazole Derivatives
  • Tert-butyl (2-amino-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate (): Substituted with a nitrobenzoyl group at position 5 and a carbamate-protected amine at position 2.
  • N-(4-Amino-5-(2-nitrobenzoyl)thiazol-2-yl)piperidine-4-carboxamide (): Contains a piperidine-carboxamide side chain, which may improve solubility and target affinity. The absence of a tert-butyl group reduces steric bulk but may decrease metabolic stability .
Isoxazole Analogues
  • N-(tert-butyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (): Replaces the thiazole ring with an isoxazole (oxygen instead of sulfur). The oxygen in isoxazole reduces aromaticity compared to thiazole, affecting binding kinetics .
Imidazole Derivatives
  • 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) (): An imidazole carboxamide with a triazeno group. Unlike the target compound, DIC undergoes N-demethylation via liver microsomes, leading to metabolic activation. The tert-butyl group in the target compound likely blocks this pathway, improving pharmacokinetics .

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Key Substituents Metabolic Stability Notable Activity
N-(Tert-butyl)-4-chlorothiazole-5-carboxamide Thiazole 4-Cl, 5-tert-butyl carboxamide High (tert-butyl) Kinase inhibition
Tert-butyl (2-nitrobenzoyl)thiazol carbamate Thiazole 5-nitrobenzoyl, 2-carbamate Moderate CDK9 inhibition
N-(tert-butyl)-3-(2-chlorophenyl)isoxazole Isoxazole 3-(2-Cl-Ph), 5-Me High (tert-butyl) Undisclosed
DIC (Imidazole carboxamide) Imidazole Triazeno group Low (N-demethylation) Antineoplastic

Biological Activity

N-(Tert-butyl)-4-chlorothiazole-5-carboxamide is a compound within the thiazole family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-chlorothiazole-5-carboxylic acid with tert-butyl amine. The resulting compound features a thiazole ring, which is crucial for its biological activity.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
2-Aminothiazole DerivativeK562 (Leukemia)0.06DHFR Inhibition
Thiazolidinone DerivativeHepG2 (Liver)0.1Induction of Apoptosis
N-(Fluorophenyl) ThiazoleMCF7 (Breast)0.25Cell Cycle Arrest

The compound's mechanism often involves the inhibition of dihydrofolate reductase (DHFR), leading to disrupted folate metabolism essential for DNA synthesis in cancer cells .

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. This compound has demonstrated activity against various bacterial strains, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could serve as a lead structure for developing new antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Regulation : It induces cell cycle arrest in specific phases, preventing cancer cells from dividing.
  • Apoptosis Induction : The compound promotes programmed cell death in malignant cells, further contributing to its anticancer effects.

Case Studies

A notable study explored the effects of thiazole derivatives on human cancer cell lines. The findings indicated that these compounds significantly reduced cell viability in a dose-dependent manner, highlighting their potential as therapeutic agents:

  • Study Title : "Anticancer Activity of Thiazole Derivatives"
  • Findings : A series of thiazole compounds, including this compound, were tested against various cancer cell lines, demonstrating IC50 values ranging from 0.06 to 0.25 µM across different types .

Q & A

Q. What are the recommended analytical techniques for verifying the purity and structural integrity of N-(tert-butyl)-4-chlorothiazole-5-carboxamide?

  • Methodological Answer : Use a combination of HPLC (for purity assessment) and NMR spectroscopy (1H/13C) to confirm structural integrity. For crystallinity evaluation, X-ray crystallography (as demonstrated in thiazole derivatives ) can resolve bond angles and stereochemistry. Cross-validate spectral data with computational tools (e.g., PubChem or CAS Common Chemistry entries) to address discrepancies .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Store at room temperature in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Use fume hoods and PPE (gloves, goggles) during handling, as recommended for structurally similar carbamates . Avoid exposure to strong acids/bases, which may degrade the tert-butyl or carboxamide groups .

Q. What synthetic routes are reported for this compound analogs?

  • Methodological Answer : Common strategies include:
  • Thiazole ring formation : Condensation of tert-butyl isocyanide with chlorinated thioamides.
  • Carboxamide coupling : Use of EDCI/HOBt-mediated amidation between 4-chlorothiazole-5-carboxylic acid and tert-butylamine .
  • Post-functionalization : Halogenation (e.g., Cl/Br substitution) at the 4-position using NCS or NBS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) under standardized conditions. Compare results with literature using QSAR models to predict reactivity of the chlorothiazole moiety. Address variability by testing batch-to-batch purity via LC-MS and ensuring consistent storage conditions .

Q. What experimental design considerations are critical for evaluating the biological activity of this compound in anticancer studies?

  • Methodological Answer :
  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC50 values.
  • Control groups : Include positive controls (e.g., doxorubicin) and vehicle-only treatments.
  • Mechanistic studies : Use RNA-seq or Western blotting to probe pathways like apoptosis (e.g., caspase-3 activation) or kinase inhibition, as seen in related thiazole-2-amines .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability studies : Incubate the compound at pH 2–12 (using HCl/NaOH buffers) and temperatures (25°C–60°C) for 1–4 weeks.
  • Monitor degradation : Use UPLC-MS to detect breakdown products (e.g., tert-butyl alcohol or chlorothiazole fragments).
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard conditions .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

  • Methodological Answer :
  • Optimize solvent systems : Replace THF with safer alternatives like EtOAc for large-scale reactions.
  • Catalyst screening : Test Pd/C or Ni catalysts for halogenation steps to improve yield .
  • Process analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

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